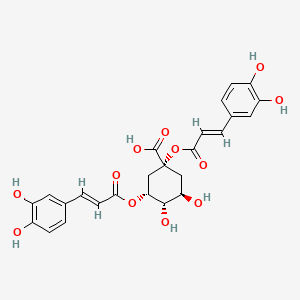
Cynarin
Overview
Description
Mechanism of Action
Target of Action
Cynarine, a biologically active chemical constituent of artichoke (Cynara cardunculus), has been found to act on multiple targets, particularly in the context of non-alcoholic fatty liver disease (NAFLD) . The primary targets of Cynarine include CASP3 , TP53 , MMP9 , ELANE , and NOTCH1 . These targets play crucial roles in various cellular processes, including apoptosis, cell cycle regulation, and immune response .
Mode of Action
Cynarine interacts with its targets to bring about changes at the molecular level. Molecular docking studies have confirmed that Cynarine has good binding activity with its therapeutic targets . This interaction leads to the modulation of various cellular processes, including the reduction of fat deposition in NAFLD model cells .
Biochemical Pathways
The action of Cynarine affects several biochemical pathways. The PI3K-Akt signaling pathway, cell cycle, and MAPK signaling pathway are identified as the main pathways for Cynarine to prevent and treat NAFLD . These pathways are involved in regulating cell growth, proliferation, and survival, and their modulation by Cynarine contributes to its therapeutic effects .
Result of Action
Cynarine’s action results in significant molecular and cellular effects. It has been found to reduce the fat deposition ability of NAFLD model cells and effectively reduce the levels of ALT and AST released by liver cells due to excessive lipid accumulation . Additionally, Cynarine has been observed to inhibit the expression of AKT1 and MAPK1 .
Biochemical Analysis
Biochemical Properties
Cynarine interacts with various enzymes, proteins, and other biomolecules. It has been found to act on 48 targets of Nonalcoholic Fatty Liver Disease (NAFLD), with the role of CASP3, TP53, MMP9, ELANE, NOTCH1 being more important . The protein-protein interaction network (PPI) showed that immune and inflammation-related targets played a pivotal role .
Cellular Effects
Cynarine has significant effects on various types of cells and cellular processes. It has been shown to reduce the fat deposition ability of NAFLD model cells, effectively reducing the levels of ALT and AST released by liver cells due to excessive lipid accumulation . Cynarine also influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
Cynarine exerts its effects at the molecular level through various mechanisms. Molecular docking studies confirmed that Cynarine has good binding activity with therapeutic targets . It has been found to inhibit the expression of AKT1 and MAPK1, which may be closely related to the effective regulation of these expressions by Cynarine .
Metabolic Pathways
Cynarine is involved in various metabolic pathways. The KEGG analysis found that the PI3K-Akt signaling pathway, cell cycle, and MAPK signaling pathway may be the main pathways for Cynarine to prevent and treat NAFLD .
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of cynarin typically involves the extraction from artichoke leaves. The process includes grinding the leaves, reflux extraction with an aqueous solution, clarification with a precipitator, adsorption using alkalescent anion resin, elution with acetic acid solution, and further purification using macroporous resin . The eluent is then concentrated and crystallized, followed by recrystallization using deionized water and alcohol .
Industrial Production Methods: Industrial production of this compound involves similar extraction and purification techniques. The leaves of Cynara scolymus L. are dried, ground, and subjected to complex enzyme zymohydrolysis combined with microwave-assisted extraction . This method enhances the enzymolysis rate and improves the yield of this compound .
Chemical Reactions Analysis
Types of Reactions: Cynarin undergoes various chemical reactions, including oxidation, reduction, and substitution. It is slightly stable in air but changes color in the presence of ferric chloride .
Common Reagents and Conditions:
Oxidation: Ferric chloride can be used to induce oxidation, resulting in a color change.
Reduction: Specific reducing agents can be employed to study the reduction properties of this compound.
Substitution: Various substitution reactions can be performed to modify the chemical structure of this compound.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of different quinic acid derivatives.
Scientific Research Applications
Cynarin has a wide range of scientific research applications:
Comparison with Similar Compounds
Cynarin is often compared with other similar compounds, such as:
Properties
IUPAC Name |
(1R,3R,4S,5R)-1,3-bis[[(E)-3-(3,4-dihydroxyphenyl)prop-2-enoyl]oxy]-4,5-dihydroxycyclohexane-1-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H24O12/c26-15-5-1-13(9-17(15)28)3-7-21(31)36-20-12-25(24(34)35,11-19(30)23(20)33)37-22(32)8-4-14-2-6-16(27)18(29)10-14/h1-10,19-20,23,26-30,33H,11-12H2,(H,34,35)/b7-3+,8-4+/t19-,20-,23+,25-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YDDUMTOHNYZQPO-RVXRWRFUSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(C(CC1(C(=O)O)OC(=O)C=CC2=CC(=C(C=C2)O)O)OC(=O)C=CC3=CC(=C(C=C3)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H]([C@@H]([C@@H](C[C@]1(C(=O)O)OC(=O)/C=C/C2=CC(=C(C=C2)O)O)OC(=O)/C=C/C3=CC(=C(C=C3)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H24O12 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301309674 | |
| Record name | 1,5-Di-O-caffeoylquinic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301309674 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
516.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
212891-05-9, 30964-13-7 | |
| Record name | 1,5-Di-O-caffeoylquinic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=212891-05-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Cynarine [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0030964137 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Cynarine [INN:WHO-DD] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0212891059 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,5-Di-O-caffeoylquinic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301309674 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | CYNARINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/85D81U9JAV | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | 1,5-Dicaffeoylquinic acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0030093 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the primary molecular targets of cynarin?
A: Research suggests that this compound interacts with various molecular targets, including:* Peroxisome proliferator-activated receptor gamma (PPARγ): this compound acts as a partial agonist of PPARγ, potentially explaining its antifibrotic effects. []* Signal transducer and activator of transcription 3 (STAT3) / Nuclear factor-kappa B (NF-κB) pathway: this compound appears to inhibit this pathway, contributing to its anti-inflammatory properties. [, , ]* Mitogen-activated protein kinase phosphatase 3 (MKP-3): Studies indicate that this compound may upregulate MKP-3, further supporting its anti-inflammatory effects. [] * Squalene Synthase (SQS): Computational studies and in vitro experiments suggest this compound might inhibit SQS, contributing to its lipid-lowering effects. []
Q2: How does this compound's interaction with these targets translate into its observed biological activities?
A: this compound's interaction with different targets explains its multifaceted biological activities:* Anti-inflammatory activity: By inhibiting the STAT3/NF-κB pathway and potentially upregulating MKP-3, this compound dampens inflammatory responses in various models, including ulcerative colitis and LPS-induced endothelial inflammation. [, ]* Antifibrotic activity: this compound's partial agonistic activity on PPARγ may contribute to its ability to inhibit the activation of hepatic stellate cells, potentially mitigating liver fibrosis. []* Lipid-lowering activity: Computational and in vitro studies indicate that this compound might inhibit SQS, a key enzyme in cholesterol biosynthesis, which could explain its potential to reduce triglyceride levels. []
Q3: Does this compound affect macrophage polarization?
A: Yes, research suggests that this compound inhibits the polarization of macrophages towards the pro-inflammatory M1 phenotype. This effect is observed in both in vivo models of ulcerative colitis and in vitro models using LPS/IFN-γ-stimulated RAW264.7 and J774A.1 cells. This modulation of macrophage polarization contributes to this compound's anti-inflammatory properties. []
Q4: What is the molecular structure of this compound?
A4: this compound is a dicaffeoylquinic acid derivative. Its IUPAC name is 1,3-dicaffeoylquinic acid.
Q5: What is the molecular weight and formula of this compound?
A5: The molecular formula of this compound is C25H24O12, and its molecular weight is 516.45 g/mol.
Q6: How does this compound's stability vary under different processing conditions?
A: Studies on Echinacea angustifolia, a plant that contains this compound, demonstrate that the drying method significantly influences the extraction yield of this compound and echinacoside. Oven-drying at 50°C or higher yielded the highest concentrations, while freeze-drying or storage at -80°C or -20°C resulted in minimal or no recovery of these compounds. This suggests that this compound might degrade in conditions lacking dehydration. Modifying the extraction process by adding acidified methanol before grinding improved the extraction efficiency from frozen samples, but the yields remained lower than those obtained from oven-dried roots. []
Q7: Have computational methods been employed to study this compound and its interactions?
A: Yes, computational chemistry techniques, particularly molecular docking and molecular dynamics simulations, have been used in several studies:* SQS Inhibition: Molecular docking and molecular dynamics simulations were used to predict the binding mode and affinity of this compound to SQS, suggesting its potential as an SQS inhibitor. []* RIPK3 Inhibition: Molecular docking studies identified this compound as a potential inhibitor of RIPK3, a kinase associated with apical periodontitis. [] * MMP-9 Inhibition: Computational studies identified this compound as a potential MMP-9 inhibitor, suggesting potential therapeutic applications in diseases involving MMP-9 overexpression. [] * MAPK3 Inhibition: Molecular docking and molecular dynamics simulations were employed to investigate this compound's interaction with MAPK3, highlighting its potential as a MAPK3 inhibitor. []
Q8: How does the structure of this compound relate to its antioxidant activity?
A: Studies comparing the antiradical activity of this compound (1,3-dicaffeoylquinic acid) with other phenolic compounds from Cynara cardunculus, including chlorogenic acid and 1,5-dicaffeoylquinic acid, revealed that the number of catechol groups and overall phenolic groups influenced the scavenging activity. The order of increasing antiradical activity was: caffeic acid < chlorogenic acid < luteolin < luteolin-7-glucoside < this compound < 1,5-dicaffeoylquinic acid. This suggests that the presence and position of caffeoyl groups significantly affect this compound's antioxidant properties. [, ]
Q9: What is known about the pharmacokinetics of this compound in humans?
A: While limited information is available on this compound's pharmacokinetics in humans, one study identified this compound in rat plasma samples after intraperitoneal administration of the pure compound, but not after oral administration of artichoke leaf extract. This suggests potential differences in absorption and metabolism depending on the route of administration and the matrix in which this compound is delivered. []
Q10: What is the bioavailability of this compound?
A10: Limited data is available on the bioavailability of this compound.
Q11: What are the preclinical findings on the therapeutic potential of this compound?
A11: Preclinical studies demonstrate promising therapeutic potential for this compound in various conditions:
- Ulcerative colitis: In a mouse model of dextran sulfate sodium-induced colitis, this compound administration reduced disease activity index, ameliorated histological damage, and suppressed pro-inflammatory cytokine release in the colon. []
- Liver fibrosis: this compound inhibited PDGF-BB-induced proliferation and activation of hepatic stellate cells in vitro, suggesting potential as an anti-fibrotic agent. []
- Hepatotoxicity: In mice, Cichorium glandulosum seed extract, which contains this compound, effectively protected against cyclophosphamide-induced liver damage. Similarly, pretreatment with this compound protected against acrolein-induced cytotoxicity in HepG2 cells. []
- Hyperlipidemia: this compound reduced triglyceride levels in sodium oleate-induced HepG2 cells, indicating potential as a lipid-lowering agent. []
Q12: What in vitro models have been used to study this compound's effects?
A: Various cell lines have been employed to investigate this compound's biological effects, including:* RAW264.7 and J774A.1 macrophages: To study this compound's impact on macrophage polarization and LPS/IFN-γ-induced inflammation. []* CFSC-8G hepatic stellate cells: To assess the effects of this compound on PDGF-BB-induced proliferation and activation. []* HepG2 hepatocellular carcinoma cells: To evaluate this compound's protective effects against acrolein-induced cytotoxicity and to investigate its potential to reduce lipid levels. [, ] * EA.hy926 endothelial cells: To examine this compound's anti-inflammatory effects in the context of LPS-induced endothelial inflammation. []* Human coronary artery smooth muscle cells (HCASMC): To study the effects of artichoke extracts and this compound on cytokine-induced iNOS expression. []
Q13: Are there any clinical trials investigating the efficacy of this compound in humans?
A: While the provided research doesn't mention specific clinical trials on this compound, one study mentions a controlled trial where this compound (Listrocol) demonstrated a significant reduction in hypercholesterolemia, pre-beta-lipoproteins, the beta/alpha-lipoprotein ratio, and body weight in patients with dyslipidemia compared to a placebo group. []
Q14: What analytical techniques have been used to identify and quantify this compound?
A: Several analytical methods have been employed to identify and quantify this compound:* High-Performance Liquid Chromatography (HPLC): This is the most widely used technique for both qualitative and quantitative analysis of this compound, often coupled with UV detection (HPLC-UV) or diode array detection (HPLC-DAD). [, , , , , , , , ]* Liquid Chromatography-Mass Spectrometry (LC-MS): This technique provides more precise identification and structural information about this compound. [, ]* Thin Layer Chromatography (TLC): This method has been used to separate and identify this compound in plant extracts. []
Q15: What are the key parameters considered when validating analytical methods for this compound determination?
A: Analytical methods for this compound analysis are validated by assessing parameters such as: * Linearity: Determining the linear range of detection for this compound, ensuring accurate quantification within a specific concentration range. [, , ]* Accuracy: Evaluating the method's ability to provide results close to the true value, often expressed as recovery percentage. [, , ]* Precision: Assessing the method's reproducibility by measuring the agreement between replicate measurements, typically expressed as relative standard deviation (RSD). [, , ]* Specificity: Ensuring the method can selectively detect and quantify this compound in the presence of other compounds in the sample matrix. []
Q16: Does this compound exhibit any effects on the immune system?
A: While the provided research does not focus on this compound's direct effects on immune cells, one study suggests that it can bind to CD28, a co-stimulatory receptor on T cells, and potentially downregulate CD28-dependent interleukin-2 (IL-2) expression. This finding suggests a potential for this compound to modulate immune responses. []
Q17: When was this compound first identified, and what were the key milestones in its research?
A: this compound was first isolated and identified as the active principle of artichoke in 1954 by Panizzi and Scarpati. []
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


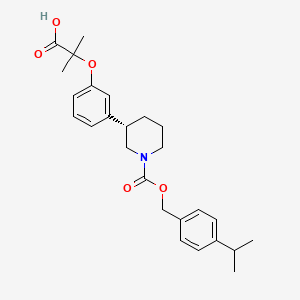

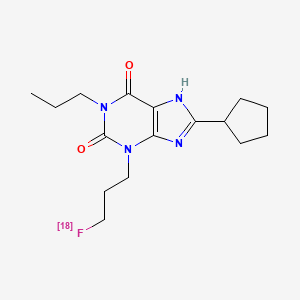
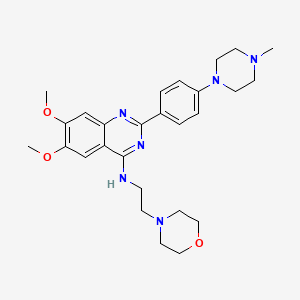
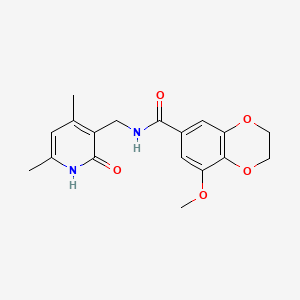
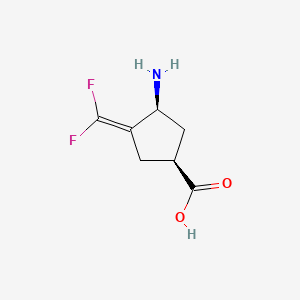
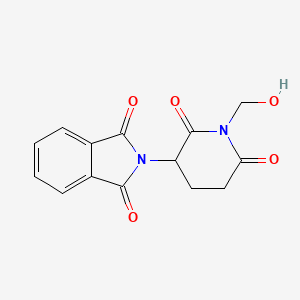
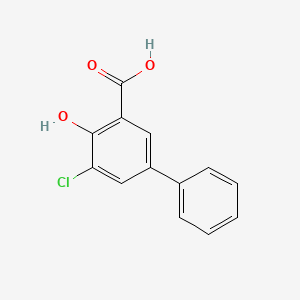


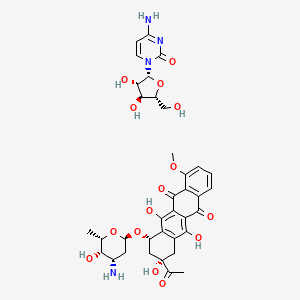
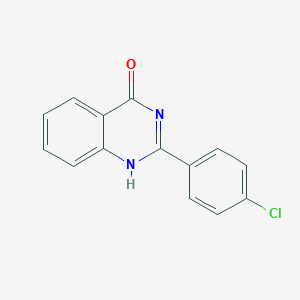
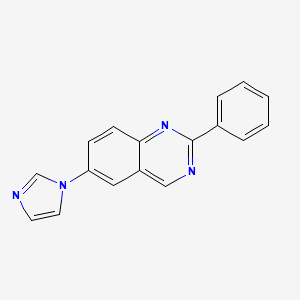
![(2R)-2-({9-(1-methylethyl)-6-[(4-pyridin-2-ylbenzyl)amino]-9H-purin-2-yl}amino)butan-1-ol](/img/structure/B1669597.png)
